molecular formula C24H15N5 B14367060 {4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 92774-33-9

{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile

Cat. No.: B14367060
CAS No.: 92774-33-9
M. Wt: 373.4 g/mol
InChI Key: OVAZYLVVXBVYLB-UHFFFAOYSA-N
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Description

{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes a diphenylmethylidene hydrazinyl group attached to a phenyl ring, further connected to an ethene backbone with three cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile typically involves multiple steps, starting with the preparation of the diphenylmethylidene hydrazine precursor. This precursor is then reacted with a phenyl-substituted ethene derivative under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, aldehydes or ketones for the formation of the hydrazone, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the cyano groups to amines.

    Substitution: The phenyl and ethene groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which {4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,5,N,N’-Tetraphenyl-penta-2,3-diene-1,5-diamine: Another complex organic compound with multiple phenyl groups and a conjugated diene system.

    Bromine Compounds: Compounds containing bromine, which can exhibit similar reactivity patterns in substitution and addition reactions.

Uniqueness

What sets {4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new materials and therapeutic agents.

Properties

CAS No.

92774-33-9

Molecular Formula

C24H15N5

Molecular Weight

373.4 g/mol

IUPAC Name

2-[4-(2-benzhydrylidenehydrazinyl)phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C24H15N5/c25-15-21(16-26)23(17-27)18-11-13-22(14-12-18)28-29-24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,28H

InChI Key

OVAZYLVVXBVYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)C(=C(C#N)C#N)C#N)C3=CC=CC=C3

Origin of Product

United States

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